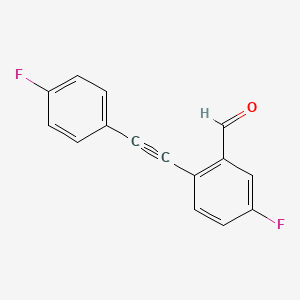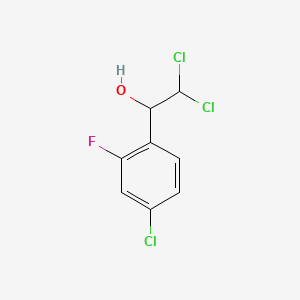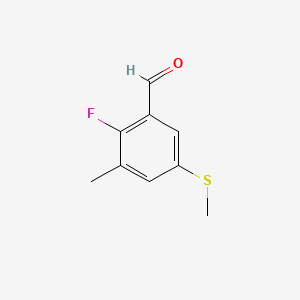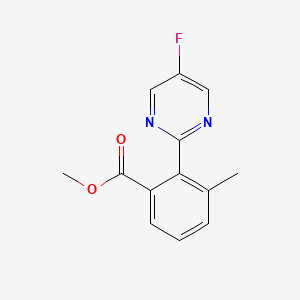
5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde: is an organic compound with the molecular formula C15H8F2O It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine atoms and an ethynyl group attached to a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde typically involves a multi-step process. One common method is the Sonogashira coupling reaction , which involves the coupling of a halogenated benzaldehyde with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products:
Oxidation: 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzoic acid.
Reduction: 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new materials, such as polymers and liquid crystals.
Biology and Medicine: This compound may be investigated for its potential biological activity. Derivatives of benzaldehyde have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. Research into the specific biological effects of this compound could reveal new therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable building block for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the aldehyde group and the ethynyl moiety. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
- 5-Fluoro-2-((4-chlorophenyl)ethynyl)benzaldehyde
- 5-Fluoro-2-((4-bromophenyl)ethynyl)benzaldehyde
- 5-Fluoro-2-((4-methylphenyl)ethynyl)benzaldehyde
Comparison: Compared to its analogs, 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde is unique due to the presence of two fluorine atoms, which can influence its reactivity and physical properties. Fluorine atoms can enhance the compound’s stability and alter its electronic characteristics, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H8F2O |
|---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
5-fluoro-2-[2-(4-fluorophenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C15H8F2O/c16-14-6-2-11(3-7-14)1-4-12-5-8-15(17)9-13(12)10-18/h2-3,5-10H |
InChI Key |
HCBNESLEKOAHEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=C(C=C(C=C2)F)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-tert-butyl 7-ethyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B14036733.png)

